molecular formula C12H10N2 B1405807 4-Methyl-2-(1H-pyrrol-1-yl)benzonitrile CAS No. 1355334-38-1

4-Methyl-2-(1H-pyrrol-1-yl)benzonitrile

Cat. No.: B1405807
CAS No.: 1355334-38-1
M. Wt: 182.22 g/mol
InChI Key: NKSQWUNDIFRDPG-UHFFFAOYSA-N
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Description

4-Methyl-2-(1H-pyrrol-1-yl)benzonitrile (CAS 1355334-38-1) is a heteroaromatic compound of high interest in chemical research and development. With a molecular formula of C12H10N2 and a molecular weight of 182.22 g/mol, this compound features a benzonitrile backbone substituted with a methyl group and a pyrrole ring . The pyrrole moiety is a privileged scaffold in medicinal chemistry, known for its presence in a diverse range of biologically active molecules and natural products . Pyrrole-containing compounds are recognized for their broad therapeutic potential, including applications as antipsychotic, anticancer, antibacterial, antifungal, and antimalarial agents . As such, this methyl-substituted analog serves as a valuable building block for the synthesis of more complex heterocyclic systems and for the exploration of new pharmacologically active compounds. Furthermore, structurally related pyrrole-benzonitrile compounds are investigated in materials science for their unique photophysical properties, such as intramolecular charge transfer, which makes them candidates for use in organic electronics and as fluorescent probes . This product is intended for research purposes only and is strictly not for diagnostic or therapeutic use.

Properties

IUPAC Name

4-methyl-2-pyrrol-1-ylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2/c1-10-4-5-11(9-13)12(8-10)14-6-2-3-7-14/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKSQWUNDIFRDPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C#N)N2C=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Copper-Catalyzed N-Arylation

A widely reported method involves the copper-catalyzed coupling of pyrrole with 2-bromo-4-methylbenzonitrile or related aryl halides. This method relies on the formation of the C-N bond under mild to moderate heating conditions in the presence of a suitable ligand and base.

Typical Reaction Conditions:

Reagents Amount/Equiv Conditions Yield (%)
2-bromo-4-methylbenzonitrile 1 equiv Toluene, CuI (10 mol%), DMEDA (20 mol%) 60-80
Pyrrole 1.2 equiv 110 °C, 24 h, under argon
Base (e.g., K3PO4) 2.2 equiv
  • The reaction is carried out in toluene at 110 °C for 24 hours under an inert atmosphere to prevent oxidative side reactions.
  • The copper catalyst CuI and the ligand N,N'-dimethylethylenediamine (DMEDA) facilitate the coupling.
  • The base K3PO4 deprotonates pyrrole, enhancing its nucleophilicity.

Nucleophilic Aromatic Substitution (SNAr)

An alternative approach involves the nucleophilic aromatic substitution of activated fluoro-substituted benzonitriles with pyrrole under basic conditions.

Typical Reaction Conditions:

Reagents Amount/Equiv Conditions Yield (%)
4-methyl-2-fluorobenzonitrile 1 equiv DMSO, NaOH (1 equiv) 50-70
Pyrrole 1.0 equiv Room temperature, 2 h
  • The reaction is conducted in DMSO with sodium hydroxide as the base.
  • The nucleophilic pyrrole attacks the activated aromatic carbon bearing the fluorine substituent, displacing fluoride.
  • The crude intermediate is often purified by extraction and chromatography.

Multi-Step Synthesis via Aniline Intermediates

A more elaborate route involves first synthesizing 2-(1H-pyrrol-1-yl)aniline derivatives, which are then converted into the target benzonitrile compound by further functional group transformations such as Sandmeyer reactions or palladium-catalyzed cyanation.

Key Steps:

  • Preparation of 2-(1H-pyrrol-1-yl)aniline by copper-catalyzed coupling of 2-iodoaniline with pyrrole.
  • Conversion of the aniline to the nitrile via diazotization and subsequent cyanation.
  • Purification by column chromatography using petroleum ether/ethyl acetate mixtures.

A thorough study of reaction parameters reveals the following insights:

Parameter Optimal Condition Effect on Yield
Catalyst loading 20 mol% FeCl3 or 10 mol% CuI Increased yield up to 80-90%
Oxidant TBHP (tert-butyl hydroperoxide) 3 equiv Enhances oxidative coupling
Solvent Mixtures of tBuOH/THF (2:1) Improves solubility and yield
Temperature Room temperature to 110 °C Higher temperatures favor coupling but may reduce selectivity
Acid additives CF3SO3H (10 mol%) Boosts catalytic activity

These parameters were optimized in studies involving iron and copper catalysis for related pyrroloaryl compounds, showing that the presence of specific acids and oxidants can significantly improve yields and reaction rates.

  • The crude products are typically purified by silica gel column chromatography using petroleum ether and ethyl acetate as eluents.
  • Characterization is performed by ^1H NMR, ^13C NMR, and high-resolution mass spectrometry (HRMS) to confirm structure and purity.
  • Melting points and X-ray crystallography data are used when available to confirm molecular structure.
Method Key Reagents/Conditions Advantages Limitations Typical Yield (%)
Copper-Catalyzed N-Arylation CuI, DMEDA, K3PO4, toluene, 110 °C, 24 h High selectivity, mild conditions Requires inert atmosphere, long reaction time 60-80
SNAr Reaction 4-methyl-2-fluorobenzonitrile, pyrrole, NaOH, DMSO Simple setup, room temperature Limited to activated substrates 50-70
Multi-Step via Aniline 2-iodoaniline, pyrrole, diazotization, cyanation Versatile, allows substitution Multi-step, more complex 55-75
  • The copper-catalyzed method is generally preferred for its efficiency and moderate conditions, especially when using 2-bromo-4-methylbenzonitrile as the aryl halide.
  • Iron-catalyzed oxidative coupling with TBHP and acid additives has also been reported to facilitate similar C-N bond formations with good yields.
  • The choice of solvent and additives plays a crucial role in optimizing product yield and purity.
  • Radical trapping experiments indicate that the reaction proceeds via radical intermediates under iron catalysis, suggesting a mechanistic pathway involving single-electron transfer steps.
  • Purification by column chromatography is essential to remove side products and unreacted starting materials.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-(1H-pyrrol-1-yl)benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-2-carboxylic acid derivatives, while reduction can produce pyrrolidine derivatives .

Scientific Research Applications

Medicinal Chemistry Applications

Antitumor Activity : Research indicates that derivatives of pyrrole, including 4-Methyl-2-(1H-pyrrol-1-yl)benzonitrile, exhibit significant antitumor properties. These compounds have been shown to inhibit the MDM2-p53 interaction, a critical pathway in cancer progression. In vitro studies demonstrated that these derivatives can effectively block this interaction, suggesting potential use in cancer therapies targeting the p53 pathway .

Antimicrobial Properties : The compound has also been evaluated for antimicrobial activity. A study synthesized several pyrrole-based compounds and tested them against various bacteria and fungi. The results showed moderate to good activity against pathogens like E. coli and C. albicans, indicating its potential as an antimicrobial agent .

Neuroprotective Effects : Some pyrrole derivatives have been investigated for their neuroprotective properties. For instance, compounds similar to this compound were found to inhibit monoamine oxidase B (MAO-B), an enzyme linked to neurodegenerative diseases such as Parkinson's disease. This inhibition could lead to increased levels of neuroprotective neurotransmitters .

Material Science Applications

Polymer Chemistry : Pyrrole derivatives are utilized in the synthesis of conductive polymers. The unique electronic properties of pyrrole allow it to be incorporated into polymer matrices, enhancing conductivity and stability. This application is particularly relevant in the development of organic electronic materials .

Catalysis : The compound has been explored as a catalyst in various organic reactions. Its ability to facilitate polymerization processes makes it valuable in synthetic organic chemistry, where it can be used to create complex molecular architectures efficiently .

Case Studies

StudyFocusFindings
MDM2-p53 Inhibition Antitumor ActivityDemonstrated inhibition of MDM2-p53 interaction; potential for cancer therapy .
Antimicrobial Testing Antimicrobial PropertiesShowed moderate activity against E. coli and C. albicans; suggests utility as an antimicrobial agent .
Neuroprotective Research NeuroprotectionInhibition of MAO-B; potential implications for treating neurodegenerative diseases .
Conductive Polymers Material ScienceEnhanced conductivity in polymer matrices; valuable for organic electronics .

Mechanism of Action

The mechanism of action of 4-Methyl-2-(1H-pyrrol-1-yl)benzonitrile involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. Molecular docking studies have shown that the compound can bind to active sites of enzymes, such as enoyl ACP reductase and dihydrofolate reductase, which are involved in bacterial and cancer cell metabolism .

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key structural and molecular differences between 4-Methyl-2-(1H-pyrrol-1-yl)benzonitrile and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Properties/Applications
This compound C₁₂H₁₀N₂ 182.08 4-methyl, 2-pyrrole Research applications
5-Amino-2-(1H-pyrrol-1-yl)benzonitrile (PI-12314) C₁₁H₉N₃ 183.08 5-amino, 2-pyrrole Potential pharmaceutical intermediate
(E)-4-(4-(1H-Pyrrol-1-yl)styryl)benzonitrile (9) C₁₇H₁₃N₃* 259.10 Styryl bridge, 4-pyrrole Optoelectronic materials
4-Methoxy-2-[(1-propyl-1H-pyrazol-4-yl)oxy]benzonitrile C₁₄H₁₅N₃O₂ 257.29 4-methoxy, 2-pyrazole-oxy Agrochemical research

Detailed Analysis

5-Amino-2-(1H-pyrrol-1-yl)benzonitrile (PI-12314)
  • Structural Features: Replaces the methyl group with an amino (-NH₂) substituent at position 5.
  • Impact: The amino group increases polarity and reactivity, enabling participation in coupling reactions or as a precursor for drug candidates. Its molecular weight (183.08 g/mol) is nearly identical to the target compound, but its solubility profile differs significantly due to the hydrophilic amino group .
(E)-4-(4-(1H-Pyrrol-1-yl)styryl)benzonitrile (Compound 9)
  • Structural Features : Incorporates a styryl (-CH=CH-C₆H₄) bridge between the benzonitrile and pyrrole groups.
  • Impact: The extended conjugation enhances electronic delocalization, making it suitable for optoelectronic applications such as organic semiconductors or light-emitting diodes.
4-Methoxy-2-[(1-propyl-1H-pyrazol-4-yl)oxy]benzonitrile
  • Structural Features : Substitutes the methyl and pyrrole groups with methoxy (-OCH₃) and pyrazole-oxy (-O-C₃H₆N₂) moieties.
  • Impact : The pyrazole ring introduces hydrogen-bonding capabilities, while the methoxy group modulates electron density. This compound’s larger molecular weight (257.29 g/mol) and hybrid heterocyclic structure make it relevant in agrochemical studies, particularly in herbicide or insecticide development .

Biological Activity

4-Methyl-2-(1H-pyrrol-1-yl)benzonitrile, with the CAS number 1355334-38-1, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

PropertyValue
Molecular FormulaC12H11N
Molecular Weight185.23 g/mol
SMILESCC1=C(C=CC(=C1)C#N)N

This compound features a pyrrole ring attached to a benzonitrile moiety, which is critical for its biological activity.

Anticancer Properties

Research has indicated that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines. The mechanism involves the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors, leading to cell cycle arrest in the G0/G1 phase.

Case Study:
In a study conducted on MV4-11 mouse xenograft models, treatment with this compound resulted in a marked reduction in tumor size, suggesting its efficacy as a potential anticancer agent .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it exhibits activity against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.

Table: Antimicrobial Activity of this compound

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

The biological activity of this compound is attributed to its interaction with key molecular targets involved in cell signaling pathways. It has been shown to inhibit specific kinases involved in cancer progression and inflammation, thus providing a dual-action mechanism that could be exploited for therapeutic purposes.

Research Findings

Recent studies have focused on the synthesis of derivatives of this compound to enhance its biological activity. For instance, modifications at the pyrrole nitrogen or the benzonitrile carbon have been explored to improve potency and selectivity against cancer cells while reducing toxicity.

Summary of Research Findings

StudyFindings
Induced apoptosis in cancer cell lines
Exhibited antibacterial activity
Improved monoclonal antibody production

Q & A

What are the recommended synthetic routes for 4-Methyl-2-(1H-pyrrol-1-yl)benzonitrile, and how can reaction conditions be optimized for scalability?

Level: Basic
Methodological Answer:
The synthesis typically involves condensation between pyrrole derivatives and benzonitrile precursors. A common approach is reacting 2-substituted pyrroles (e.g., 2-formylpyrrole) with 4-cyanobenzaldehyde under acidic or basic conditions. Key optimizations include:

  • Solvent Selection: Polar aprotic solvents like DMF or ethanol improve reaction efficiency .
  • Catalysts: Bases such as K₂CO₃ facilitate nucleophilic substitution.
  • Temperature: Elevated temperatures (80–100°C) enhance reaction rates .

Scalability Considerations:

ParameterLab-Scale ConditionsPilot-Scale Adjustments
Solvent Volume50 mL (DMF)Reduced via solvent recycling
Reaction Time12–24 hrsContinuous flow systems for faster throughput
PurificationColumn chromatographyRecrystallization for bulk purity

Which spectroscopic and crystallographic techniques are most effective for confirming the molecular structure of this compound?

Level: Basic
Methodological Answer:

  • NMR Spectroscopy:
    • ¹H/¹³C NMR: Assign peaks for nitrile (C≡N, ~110 ppm in ¹³C) and pyrrole protons (δ 6.5–7.5 ppm in ¹H) .
    • 2D NMR (HSQC, HMBC): Resolve coupling between aromatic and heterocyclic moieties .
  • X-Ray Crystallography:
    • Use SHELX programs for structure refinement, especially with high-resolution data. For twinned crystals, employ SHELXL’s twin refinement options .
    • Compare with analogs like 4-[(2-hydroxynaphthalen-1-yl)(morpholin-4-yl)methyl]benzonitrile for packing interactions .

How can researchers design structure-activity relationship (SAR) studies to explore the bioactivity of this compound derivatives?

Level: Advanced
Methodological Answer:
Steps for SAR Design:

Derivative Synthesis: Modify substituents on the pyrrole (e.g., electron-withdrawing groups) or benzene rings (e.g., halogenation) .

Bioactivity Assays:

  • Antimicrobial: Test against S. aureus or A. niger using MIC assays (see table below) .
  • Anticancer: Screen against HCT116 cells via MTT assays .

Data Analysis:

  • Use QSAR models to correlate substituent properties (e.g., logP, Hammett σ) with activity.

Example Bioactivity Data (Analog Compounds):

CompoundMicrobial Strain/Cell LineActivity (µM)Reference
W6S. aureus5.19
N18HCT116 (colon cancer)4.53

What computational strategies are available to model the adsorption and solvent interactions of this compound in material science applications?

Level: Advanced
Methodological Answer:

  • Adsorption Studies:
    • DFT Calculations: Simulate binding on metal surfaces (Ag, Au) using Gaussian or VASP. Benzonitrile derivatives exhibit strong dipole interactions (~4 D) .
    • Molecular Dynamics (MD): Analyze orientation at liquid interfaces using GROMACS .
  • Solvent Effects:
    • Use COSMO-RS to predict solubility parameters in mixed solvents (e.g., benzonitrile/water systems) .

How can crystallographic challenges, such as twinning or low-resolution data, be addressed when determining the crystal structure of this compound?

Level: Advanced
Methodological Answer:

  • Twinning:
    • Use SHELXL’s TWIN and BASF commands to refine twin laws. For pseudo-merohedral twins, apply HKLF5 format .
  • Low-Resolution Data:
    • Employ SHELXE for density modification in experimental phasing .
    • Compare with structurally similar compounds (e.g., 4-{2-amino-1-[1-(hydroxymethyl)cyclopentyl]ethyl}benzonitrile) to resolve ambiguities .

What are the critical considerations for ensuring reproducibility in the biological evaluation of this compound, particularly in antimicrobial assays?

Level: Advanced
Methodological Answer:

  • Strain Standardization: Use ATCC reference strains (e.g., S. aureus ATCC 25923) .
  • Concentration Gradients: Prepare serial dilutions (2–256 µg/mL) in triplicate.
  • Controls: Include positive (e.g., ciprofloxacin) and solvent controls (e.g., DMSO ≤1% v/v).
  • Endpoint Criteria: Define MIC as ≥90% inhibition compared to growth controls .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-Methyl-2-(1H-pyrrol-1-yl)benzonitrile
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4-Methyl-2-(1H-pyrrol-1-yl)benzonitrile

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